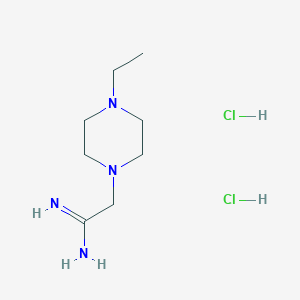

2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride

Description

2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride is a synthetic organic compound featuring an ethanimidamide backbone substituted with a 4-ethylpiperazinyl group and stabilized as a dihydrochloride salt. The ethanimidamide moiety (NHC(=NH)NH₂) is a guanidine derivative, known for its strong basicity and ability to engage in hydrogen bonding, which is critical for interactions with biological targets. The dihydrochloride salt enhances aqueous solubility, a common strategy in pharmaceutical chemistry to improve bioavailability .

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)ethanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4.2ClH/c1-2-11-3-5-12(6-4-11)7-8(9)10;;/h2-7H2,1H3,(H3,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKKVTIEKGAJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride typically involves the reaction of 4-ethylpiperazine with ethanimidamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted piperazine compounds .

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)ethanimidamide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethanimidamide Derivatives and Related Dihydrochloride Salts

Key Comparison Points:

Structural and Functional Groups: Piperazine Derivatives: The 4-ethylpiperazinyl group in the target compound contrasts with the benzyl group in 1400W. Piperazine rings are known to enhance solubility and modulate receptor binding, making them prevalent in CNS-targeting drugs . In contrast, 1400W’s benzyl substituent contributes to its selectivity for inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses .

Pharmacological Activities: iNOS Inhibition: 1400W is a well-characterized, potent iNOS inhibitor (IC₅₀ ~7 nM) used in studies of inflammation and neuropathic pain . Its activity highlights the role of the ethanimidamide core in enzyme inhibition. Antiparasitic Activity: Imidocarb’s bis-imidazoline groups enable interaction with protozoal DNA, demonstrating the importance of substituent bulk and charge in targeting pathogens . This underscores the trade-off between DNA-binding efficacy and safety .

Physicochemical Properties: Salt Form: Dihydrochloride salts (e.g., target compound, 1400W) generally exhibit higher aqueous solubility than free bases or mono-salts, critical for parenteral formulations . DAPI’s dihydrochloride form, for instance, achieves ~10 mg/mL solubility in water, enabling its use in staining protocols . Stability: Piperazine-containing compounds like the target derivative may exhibit pH-dependent stability, whereas anthracene-based CL216,942 requires protection from light due to photosensitivity .

Biological Activity

2-(4-Ethylpiperazin-1-yl)ethanimidamide; dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula: CHClN

- Molecular Weight: 255.17 g/mol

- CAS Number: 2490435-76-0

The biological activity of 2-(4-Ethylpiperazin-1-yl)ethanimidamide; dihydrochloride is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound may function as an inhibitor or modulator of these targets, influencing pathways relevant to disease states.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation, showing promise as a lead compound for cancer therapy .

Neuroprotective Effects

The compound has also been explored for neuroprotective effects, particularly in the context of neurodegenerative diseases. It has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in Alzheimer's disease pathology. By inhibiting these enzymes, the compound may enhance cholinergic neurotransmission and exhibit antioxidant properties .

Antimicrobial Activity

Preliminary studies suggest that 2-(4-Ethylpiperazin-1-yl)ethanimidamide; dihydrochloride possesses antimicrobial properties against a range of bacterial strains. Its efficacy varies depending on the concentration and specific bacterial target, indicating potential applications in treating infections .

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the potential therapeutic applications of 2-(4-Ethylpiperazin-1-yl)ethanimidamide; dihydrochloride:

- Case Study in Cancer Therapy:

- Case Study in Neuroprotection:

- Antimicrobial Efficacy:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride, and how do they influence experimental design?

- Answer : The dihydrochloride salt form enhances water solubility, critical for in vitro assays and pharmacokinetic studies. Key properties include:

| Property | Value/Description | Relevance |

|---|---|---|

| Molecular Weight | ~292.2 g/mol (estimated) | Determines molarity calculations for dosing |

| Solubility | High in polar solvents (e.g., water, methanol) | Facilitates biological buffer compatibility |

| Stability | Hygroscopic; sensitive to light and heat | Requires storage at 2–8°C under inert gas (e.g., argon) |

| Log P | Predicted low (due to polar piperazine and amidine groups) | Impacts blood-brain barrier permeability and tissue distribution |

- Methodological Note : Characterize solubility via UV-Vis spectroscopy and stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. What synthetic routes are reported for 2-(4-Ethylpiperazin-1-yl)ethanimidamide dihydrochloride, and how can purity be optimized?

- Answer : Synthesis typically involves:

Amidine Formation : Reacting 4-ethylpiperazine with ethyl cyanoacetate under basic conditions.

Salt Formation : Treating the free base with HCl in methanol .

- Critical Steps :

- Use continuous-flow reactors to minimize byproducts .

- Purify via recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Purity Validation : Confirm >98% purity via LC-MS (ESI+) and ¹H-NMR (D₂O solvent) .

Q. What safety precautions are essential when handling this compound?

- Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .

- Toxicity : Acute oral toxicity (LD₅₀ > 300 mg/kg in rats); avoid inhalation of dust .

- Storage : Store in airtight containers under argon at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor agonism)?

- Answer : Contradictions often arise from assay conditions (e.g., pH, co-solvents) or off-target effects.

- Case Study : Conflicting IC₅₀ values for nitric oxide synthase (NOS) inhibition may result from:

- Buffer Differences : Phosphate buffers vs. HEPES alter ionic strength and metal cofactor availability .

- Cellular vs. Cell-Free Assays : Cell membranes in intact systems reduce compound accessibility .

- Resolution :

Validate activity across multiple assay formats (e.g., fluorometric, radiometric).

Perform competitive binding assays with known inhibitors (e.g., 1400W dihydrochloride) .

Q. What experimental strategies are recommended to study its interaction with biological targets (e.g., enzymes, receptors)?

- Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized NOS or GPCRs .

- Molecular Dynamics (MD) Simulations : Map interactions between the ethylpiperazine moiety and hydrophobic receptor pockets .

- Mutagenesis Studies : Identify critical residues (e.g., Glu371 in NOS) via alanine-scanning .

- Data Interpretation : Cross-reference with structural analogs (e.g., 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride) to pinpoint pharmacophores .

Q. How can researchers address batch-to-batch variability in biological activity studies?

- Answer : Variability often stems from residual solvents or salt stoichiometry inconsistencies.

- Mitigation Steps :

Quantify residual solvents via GC-MS (limit: <500 ppm for methanol).

Confirm salt stoichiometry via elemental analysis (Cl⁻ content: ~19.3% w/w) .

Pre-screen batches in a high-throughput functional assay (e.g., calcium flux for GPCR activity) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response data in enzyme inhibition studies?

- Answer :

- Nonlinear Regression : Fit data to the Hill equation (variable slope) using GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .

- Error Propagation : Report IC₅₀ values with 95% confidence intervals from ≥3 independent experiments.

Comparative Analysis with Structural Analogs

Q. How does the 4-ethylpiperazine group influence bioactivity compared to morpholine or pyridine analogs?

- Answer :

- Enhanced Solubility : Piperazine’s basicity improves aqueous solubility vs. morpholine .

- Receptor Selectivity : Ethyl substitution reduces off-target binding to adrenergic receptors vs. methylpiperazine derivatives .

- Case Data :

| Analog | Target Affinity (Ki, nM) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|

| 4-Ethylpiperazine (this compound) | NOS: 12 ± 2 | 8.5 (NOS/Adrenergic) |

| Morpholine analog | NOS: 45 ± 5 | 1.2 (NOS/Adrenergic) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.